Dual Halogen Substitution (9-Br, 8-F) vs. Mono-Brominated or Non-Halogenated Analogs
The target compound is the only commercially cataloged member of the dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate family featuring simultaneous aryl bromide and aryl fluoride substitution. The 8-bromo analog (CAS 1189815-93-7) lacks fluorine; the non-halogenated ethyl ester (CAS 1189816-01-0) lacks both halogens [1]. The fluorine atom contributes a strong electron-withdrawing effect (Hammett σ_meta ≈ 0.34) and serves as a hydrogen bond acceptor, while the bromine provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2].
Comparator: 8-Br only
| Evidence Dimension | Halogen atom count and type on benzoxepin ring |
|---|---|
| Target Compound Data | 1 Bromine (position 9) + 1 Fluorine (position 8) |
| Comparator Or Baseline | 8-Bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid (CAS 1189815-93-7): 1 Bromine, 0 Fluorine [1] |
| Quantified Difference | Target possesses one additional fluorine atom; fluorine-free analogs lack the metabolic blocking and electronic modulation effects of C-F bond |
| Conditions | Structural comparison based on chemical formula (C13H9BrFNO3S vs. C12H8BrNO3S); PubChem computed properties |
Why This Matters
Procurement of the dual-halogenated scaffold enables sequential, chemoselective derivatization (e.g., cross-coupling at Br followed by nucleophilic aromatic substitution at F), a synthetic sequence impossible with mono-halogenated or non-halogenated alternatives.
- [1] PubChem Compound Search: 8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid (CID 53441461). National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 89759929: Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate. Computed Properties section. View Source
